Cas no 166546-18-5 (Benzenamine,N-(2-chloroethyl)-N-ethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]-(9CI))
166546-18-5 structure
Product Name:Benzenamine,N-(2-chloroethyl)-N-ethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]-(9CI)
N.o CAS:166546-18-5
MF:C29H32ClN7
MW:514.064284324646
CID:147697
PubChem ID:154801
Update Time:2025-04-19
Benzenamine,N-(2-chloroethyl)-N-ethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]-(9CI) Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzenamine,N-(2-chloroethyl)-N-ethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]-(9CI)
- N-(2-chloroethyl)-N-ethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline
- benzenamine, N-(2-chloroethyl)-N-ethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]-
- N-(2-Chloroethyl)-N-ethyl-4-[5-(4-methylpiperazin-1-yl)-1H,1'H-2,5'-bibenzimidazol-2'-yl]aniline
- N-(2-CHLOROETHYL)-N-ETHYL-4-(5-(4-METHYL-1-PIPERAZINYL)(2,5'-BI-1H-BENZIMIDAZOL)-2'-YL)-BENZENAMINE
- 166546-18-5
- N-(2-Chloroethyl) N-ethyl-4-(5-(4-methyl-1-piperazinyl)(2,5'-bi-1H-benzimidazol)-2'-yl)benzenamine
- DTXSID30168122
- CCRIS 8390
-
- Inchi: 1S/C29H32ClN7/c1-3-36(13-12-30)22-7-4-20(5-8-22)28-31-24-10-6-21(18-26(24)33-28)29-32-25-11-9-23(19-27(25)34-29)37-16-14-35(2)15-17-37/h4-11,18-19H,3,12-17H2,1-2H3,(H,31,33)(H,32,34)
- Chave InChI: QSELDYSWXHJKHT-UHFFFAOYSA-N
- SMILES: ClCCN(CC)C1C=CC(=CC=1)C1=NC2=CC=C(C=C2N1)C1=NC2=CC=C(C=C2N1)N1CCN(C)CC1
Propriedades Computadas
- Massa Exacta: 513.24116
- Massa monoisotópica: 513.241
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 37
- Contagem de Ligações Rotativas: 7
- Complexidade: 725
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 5.4
- Superfície polar topológica: 67.1Ų
Propriedades Experimentais
- Densidade: 1.294
- Ponto de ebulição: 771.4°C at 760 mmHg
- Ponto de Flash: 420.3°C
- Índice de Refracção: 1.697
- PSA: 67.08
Benzenamine,N-(2-chloroethyl)-N-ethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]-(9CI) Literatura Relacionada
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
166546-18-5 (Benzenamine,N-(2-chloroethyl)-N-ethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]-(9CI)) Produtos relacionados
- 23623-08-7(HOE 33187)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornecedores recomendados
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Shanghai Bent Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
上海帛亦医药科技有限公司
Membro Ouro
CN Fornecedor
Reagente